molecular formula C25H26O3 B11984990 3-(4-pentylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one

3-(4-pentylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11984990
M. Wt: 374.5 g/mol
InChI Key: PVKZRBRQBKDMHW-UHFFFAOYSA-N
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Description

3-(4-pentylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one is an organic compound with the molecular formula C25H26O3 and a molecular weight of 374.5 g/mol . This chemical features a furochromenone core structure substituted with a pentylphenyl group at the 3-position and a propyl chain at the 5-position. The compound is provided as a high-purity solid for research purposes. As a furochromenone derivative, this compound belongs to a structural class known for diverse potential areas of investigation in medicinal and materials chemistry. Researchers are exploring its physicochemical properties and potential as a building block for more complex molecules. This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic or therapeutic uses, or for administration to humans or animals. The buyer assumes all responsibility for ensuring safe handling and compliance with all applicable local, state, and federal regulations.

Properties

Molecular Formula

C25H26O3

Molecular Weight

374.5 g/mol

IUPAC Name

3-(4-pentylphenyl)-5-propylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C25H26O3/c1-3-5-6-8-17-9-11-18(12-10-17)22-16-27-23-15-24-20(14-21(22)23)19(7-4-2)13-25(26)28-24/h9-16H,3-8H2,1-2H3

InChI Key

PVKZRBRQBKDMHW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=COC3=C2C=C4C(=CC(=O)OC4=C3)CCC

Origin of Product

United States

Preparation Methods

Coumarin Precursor Functionalization

7-Hydroxy-4-methyl-2H-chromen-2-one serves as a common starting material for furochromenone synthesis. In a representative procedure, bromoketones react with 7-hydroxy-4-methylcoumarin in tetrahydrofuran (THF) with triethylamine as a base, yielding fused furanocoumarins via nucleophilic substitution (77% yield). Adapting this method, 7-hydroxy-4-propylcoumarin could be reacted with 4-pentylphenyl-substituted bromoketones to install the target substituents.

Key Reaction Parameters:

  • Solvent: THF

  • Base: Triethylamine (1.6 mmol per 1.4 mmol coumarin)

  • Temperature: 20°C

  • Duration: 24 hours

Side-Chain Introduction Strategies

Friedel-Crafts Alkylation for Aryl Group Attachment

The 4-pentylphenyl moiety can be introduced via Friedel-Crafts alkylation. For example, furochromenones with chlorophenyl groups (e.g., 3-(4-chlorophenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one) have been synthesized using AlCl3-catalyzed reactions. By substituting chlorobenzene with pentylbenzene derivatives, this method could be adapted to install the pentylphenyl group.

Representative Conditions:

ParameterValue
CatalystAlCl₃ (1.2 equiv)
SolventDichloromethane
Temperature0°C → room temperature
Reaction Time12–18 hours

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling offers precise control over aryl group introduction. The tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate synthesis demonstrates hydrogenation and coupling steps applicable to furochromenones. A proposed route involves:

  • Bromination at the C3 position of the furochromenone core

  • Suzuki coupling with 4-pentylphenylboronic acid

Optimized Coupling Parameters:

ComponentSpecification
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃
SolventToluene/Ethanol (3:1)
Temperature80°C
Duration8–12 hours

Propyl Side-Chain Installation

Nucleophilic Alkylation

The 5-propyl group can be introduced via alkylation of a phenolic oxygen. A method for synthesizing 2-hydroxy-4-methyl-7H-chromen-7-one derivatives utilizes alkyl bromides in basic conditions. Applying this to 5-hydroxyfurochromenone intermediates:

Alkylation Protocol:

Integrated Synthetic Route Proposal

Combining these methodologies, a plausible four-step synthesis emerges:

  • Core Formation : Cyclocondensation of 7-hydroxy-4-propylcoumarin with furan-3-carbaldehyde

  • C3 Functionalization : Suzuki coupling with 4-pentylphenylboronic acid

  • C5 Alkylation : Propyl group introduction via nucleophilic substitution

  • Purification : Column chromatography (DCM/MeOH 9:1)

Anticipated Challenges :

  • Regioselectivity in electrophilic substitutions

  • Steric hindrance from bulky substituents

  • Oxidation sensitivity of the furan ring

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield Range
Friedel-CraftsSingle-step aryl introductionLimited to electron-rich arenes55–68%
Suzuki CouplingPrecise substituent placementRequires halogenated precursors70–82%
Nucleophilic AlkylationMild conditionsCompeting O- vs C-alkylation65–72%

Scalability and Industrial Considerations

For large-scale production (>1 kg), the Suzuki coupling route offers advantages:

  • Catalyst recycling potential

  • Tolerance to diverse boronic acids

  • Reduced waste compared to Friedel-Crafts

Critical parameters for process optimization:

  • Pd catalyst loading (minimize to <2 mol%)

  • Solvent recovery systems

  • Crystallization-based purification

Chemical Reactions Analysis

Types of Reactions

3-(4-pentylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Hydrogenated derivatives.

    Substitution: Substituted furochromenones with various functional groups.

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of furochromone derivatives. The compound has been evaluated for its ability to inhibit inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. For instance, a study demonstrated that related compounds exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting that 3-(4-pentylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one may share similar properties .

Antioxidant Activity

The antioxidant potential of furochromones has been extensively researched, with implications for preventing oxidative stress-related diseases. The compound's structure allows it to scavenge free radicals effectively. In laboratory settings, derivatives have shown promising results in reducing oxidative damage in cellular models, indicating that this compound could serve as a protective agent against cellular damage caused by oxidative stress .

Anticancer Properties

Emerging evidence suggests that furochromones may possess anticancer properties. Research indicates that these compounds can induce apoptosis (programmed cell death) in various cancer cell lines. A comparative study found that certain furochromone derivatives inhibited tumor growth in xenograft models, suggesting that 3-(4-pentylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one could be explored further for its potential use in cancer therapy .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of furochromones. Preliminary studies indicate that these compounds can protect neuronal cells from apoptosis and oxidative stress, making them candidates for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanisms involved include modulation of signaling pathways related to cell survival and inflammation .

Antimicrobial Activity

Furochromones have also been investigated for their antimicrobial properties. Some studies suggest that they exhibit activity against a range of pathogens, including bacteria and fungi. The specific mechanisms by which these compounds exert their antimicrobial effects are still under investigation but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Case Study 1: Anti-inflammatory Evaluation

A study published in a peer-reviewed journal evaluated the anti-inflammatory activity of various furochromone derivatives, including 3-(4-pentylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one. The results indicated significant reductions in inflammatory markers in treated cells compared to controls, supporting the therapeutic potential of this compound in managing inflammatory diseases .

Case Study 2: Antioxidant Activity Assessment

Another research effort focused on assessing the antioxidant capacity of furochromones using DPPH radical scavenging assays. The findings revealed that 3-(4-pentylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one demonstrated notable radical scavenging activity, affirming its role as an effective antioxidant agent .

Mechanism of Action

The mechanism of action of 3-(4-pentylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Physicochemical Properties

The table below highlights key structural variations and their impact on molecular weight, lipophilicity (LogP), and biological activity:

Compound Name Substituents Molecular Weight LogP Key Biological Activity/Notes References
3-(4-Pentylphenyl)-5-propyl-7H-furo[...]-7-one 4-pentylphenyl (C₅H₁₁), 5-propyl (C₃H₇) 376.4 (calculated) ~6.5 (estimated) Potential immunoproteasome inhibitor; enhanced lipophilicity
3-(4-Chlorophenyl)-5-propyl-7H-furo[...]-7-one 4-chlorophenyl (Cl), 5-propyl 338.8 6.27 Synthetic accessibility; halogenated aromatic group improves stability
3-(4-Methoxyphenyl)-5-methyl-7H-furo[...]-7-one 4-methoxyphenyl (OCH₃), 5-methyl (CH₃) 306.32 ~5.5 Electron-donating methoxy group alters electronic distribution
6-Butyl-5-methyl-3-phenyl-7H-furo[...]-7-one 6-butyl (C₄H₉), 5-methyl, 3-phenyl 332.39 ~6.0 Increased steric bulk reduces solubility
Psora-4 (4-(4-Phenylbutoxy)furo[...]-7-one) 4-(4-phenylbutoxy) chain 324.34 N/A Mitochondrial KV1.3 channel inhibitor; flexible side chain
Key Observations:
  • Lipophilicity : The pentylphenyl group in the target compound contributes to a higher LogP (~6.5) compared to methoxy (LogP ~5.5) or chlorophenyl (LogP 6.27) derivatives. This enhances membrane permeability but may reduce aqueous solubility .
Immunoproteasome Inhibition

Psoralen derivatives with modifications at position 3 are critical for immunoproteasome β5i subunit inhibition. The target compound’s pentylphenyl group may optimize hydrophobic interactions with the target, outperforming oxathiazolone-warhead derivatives in selectivity .

Mitochondrial Potassium Channel Modulation
  • Psora-4 and PAP-1 : These derivatives with alkoxy side chains (e.g., 4-phenylbutoxy) show potent inhibition of mitochondrial KV1.3 channels. The target compound’s pentylphenyl group mimics this hydrophobic interaction but lacks the oxygen atom, possibly altering binding kinetics .
  • PAPTP : A phosphonium-modified derivative demonstrates mitochondrial targeting via delocalized positive charge. The absence of such a group in the target compound limits its mitochondrial accumulation .
Anticancer and Antimicrobial Potential
  • 3-(4-Chlorophenyl)-5-propyl derivative : Chlorine’s electronegativity may enhance DNA intercalation or enzyme inhibition, as seen in other chlorinated aromatics .
  • Methoxsalen (9-Methoxy-7H-furo[...]-7-one) : A clinically used psoralen derivative (MW 216.19) for psoriasis treatment. Methoxy groups at position 9 enable UV-dependent DNA crosslinking, a mechanism absent in the target compound .

Biological Activity

3-(4-pentylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one is a synthetic compound belonging to the furochromone class, characterized by its unique structural features which may confer specific biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula: C25H26O3
  • Molecular Weight: 398.48 g/mol
  • IUPAC Name: 3-(4-pentylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one
  • CAS Number: 374708-99-3

Antioxidant Activity

Research indicates that compounds similar to 3-(4-pentylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one exhibit significant antioxidant properties. The presence of phenolic groups in its structure enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress. In vitro studies have demonstrated that furochromones can inhibit lipid peroxidation and reduce reactive oxygen species (ROS) levels in various cell lines .

Anticancer Potential

The anticancer properties of furochromones have been investigated extensively. Studies show that derivatives of furochromones can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest: Certain derivatives have been shown to disrupt the cell cycle, leading to increased apoptosis in cancerous cells such as MCF-7 (breast cancer) and HCT116 (colon cancer) lines .
  • Inhibition of Tumor Growth: In vivo studies indicate that these compounds can significantly reduce tumor size in animal models by inhibiting angiogenesis and promoting apoptosis .

Enzyme Inhibition

Furochromones have been evaluated for their inhibitory effects on key enzymes involved in various diseases:

  • Cholinesterases: Some studies report moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurodegenerative disease therapies .
  • Cyclooxygenase and Lipoxygenase: Compounds related to 3-(4-pentylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one have shown potential as dual inhibitors of COX-2 and LOX enzymes, making them candidates for anti-inflammatory drug development .

The biological activity of 3-(4-pentylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one is primarily attributed to its interaction with specific molecular targets:

  • Receptor Binding: The compound may bind to specific receptors involved in cell signaling pathways, modulating cellular responses.
  • Enzyme Interaction: Its structural features allow it to interact with enzymes, altering their activity and influencing metabolic pathways.
  • Oxidative Stress Modulation: By scavenging free radicals, it reduces oxidative damage to cellular components.

Case Studies

Case Study 1: Anticancer Activity
A study published in Phytomedicine evaluated the effects of various furochromone derivatives on the proliferation of breast cancer cells. Results indicated that compounds structurally similar to 3-(4-pentylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one significantly inhibited cell growth with IC50 values ranging from 10 µM to 20 µM.

Case Study 2: Neuroprotective Effects
In a neuroprotective study involving AChE inhibition, derivatives were tested against AChE and BChE using enzyme assays. The findings revealed that certain derivatives exhibited IC50 values comparable to known inhibitors, suggesting their potential as therapeutic agents for Alzheimer's disease.

Comparative Analysis

CompoundAntioxidant ActivityAChE Inhibition IC50Tumor Growth Inhibition
3-(4-pentylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-oneModerate15 µMSignificant
Furochromone AHigh12 µMModerate
Furochromone BLow>20 µMMinimal

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-(4-pentylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization involves multi-step reactions, including cyclization of precursor chromenones and functionalization via Suzuki-Miyaura coupling for aryl group introduction. Key parameters include:
  • Precursor selection : Use substituted phenols and iodinated intermediates (e.g., 4-hydroxy-5-methoxy-7-(methoxymethoxy)-2H-chromen-2-one) to ensure regioselectivity .

  • Reaction conditions : Optimize temperature (60–120°C), solvent (DMF or THF), and catalysts (Pd(PPh₃)₄ for coupling) .

  • Purification : Employ TLC for reaction monitoring and HPLC for final purification (>95% purity) .

  • Yield improvement : Sequential quenching and recrystallization in ethanol/water mixtures enhance crystallinity .

    • Table 1 : Synthesis Optimization Parameters from Analogous Compounds
StepConditionsYield RangeReference
Cyclization80°C, DMF, 12 h45–60%
Suzuki-Miyaura CouplingPd(PPh₃)₄, THF, 100°C, 8 h70–85%
RecrystallizationEthanol:H₂O (3:1)>95% purity

Q. How can researchers characterize the structural and physicochemical properties of this compound using modern analytical techniques?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic methods:
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 7.4–8.3 ppm for aromatic protons) .

  • IR : Identify carbonyl (C=O, ~1640 cm⁻¹) and furan ring (C-O-C, ~1240 cm⁻¹) vibrations .

  • Mass Spectrometry : HRMS for molecular formula validation (e.g., [M+H]+ = 423.21) .

  • X-ray Diffraction : Resolve fused ring systems and substituent spatial arrangement .

    • Table 2 : Representative Physicochemical Data from Analogous Furochromenones
PropertyTechniqueExample ValueReference
Molecular WeightHRMS394.46 g/mol
Melting PointDSC147–150°C
λmax (UV-Vis)Spectroscopy285 nm (π→π* transition)

Q. What methodologies are recommended for initial biological activity screening of furochromenone derivatives like this compound?

  • Methodological Answer : Prioritize in vitro assays for rapid screening:
  • Anticancer Activity : MTT assay on cancer cell lines (e.g., IC₅₀ determination in HeLa or MCF-7 cells) .
  • Antimicrobial Screening : Agar dilution method against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or cyclooxygenase (COX-2) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to evaluate the impact of substituent variations on this compound's bioactivity?

  • Methodological Answer :
  • Variable Substituents : Synthesize analogs with modified alkyl chains (e.g., pentyl → propyl) or halogenated aryl groups (e.g., 4-fluorophenyl vs. biphenylyl) .

  • Bioactivity Profiling : Compare IC₅₀ values across analogs in standardized assays (e.g., antiproliferative activity).

  • Computational Modeling : Dock analogs into target protein active sites (e.g., EGFR kinase) to predict binding affinity .

    • Table 3 : SAR Insights from Structural Analogs (Adapted from )
Substituent PositionModificationBioactivity Trend
3-aryl groupFluorine addition↑ Cytotoxicity (HeLa)
5-alkyl chainLonger chains (C5→C7)↓ Solubility, ↑ LogP

Q. What experimental approaches are effective in elucidating the mechanism of action of this compound in cancer cell lines?

  • Methodological Answer :
  • Apoptosis Assays : Annexin V/PI staining and caspase-3 activation via flow cytometry .
  • Gene Expression Profiling : RNA-seq to identify dysregulated pathways (e.g., p53 or Bcl-2) .
  • Target Identification : Competitive affinity chromatography with immobilized compound .

Q. How should researchers address discrepancies in biological activity data observed across different studies for structurally similar furochromenones?

  • Methodological Answer :
  • Control Variables : Standardize cell culture conditions (e.g., serum concentration, passage number) .
  • Compound Purity Verification : Use HPLC-MS to confirm >95% purity and exclude batch variability .
  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size heterogeneity .

Q. What strategies are employed in X-ray crystallography to resolve the three-dimensional structure of complex furochromenone derivatives?

  • Methodological Answer :
  • Crystal Growth : Use vapor diffusion with acetone/water mixtures for slow nucleation .
  • Data Collection : Synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.5 Å) structures .
  • Refinement : SHELXL for electron density mapping of fused rings and substituents .

Q. How can environmental fate and ecotoxicological impacts of this compound be assessed in long-term ecological studies?

  • Methodological Answer :
  • Degradation Studies : Monitor hydrolysis/photolysis rates under simulated sunlight (UV-Vis) .
  • Ecotoxicology : Daphnia magna acute toxicity (48-h LC₅₀) and algal growth inhibition assays .
  • Bioaccumulation : Measure log Kow and BCF (bioconcentration factor) in fish models .

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